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Compound of Interest

Compound Name: Oliose

Cat. No.: B1260942

This technical guide provides a comprehensive overview of the chemical structure of D-Oliose,
targeting researchers, scientists, and professionals in drug development. It details the
molecule's structural features, available spectroscopic data, and a plausible synthetic route.

Chemical Structure of D-Oliose

D-Oliose is a deoxysugatr, a class of carbohydrates where one or more hydroxyl groups have
been replaced by a hydrogen atom. Its systematic IUPAC name is (2S,4R,5R,6R)-6-
methyloxane-2,4,5-triol.[1] It is also known by its synonym, 2,6-dideoxy-alpha-D-lyxo-
hexopyranose.[1] The molecular formula for D-Oliose is CsH1204, and it has a molecular
weight of 148.16 g/mol .[1]

The structure is a six-membered pyranose ring with the following key features:
o Deoxygenation: It lacks hydroxyl groups at positions 2 and 6 of the hexopyranose ring.

o Stereochemistry: The stereochemistry is defined as D-lyxo, indicating the specific spatial
arrangement of the remaining hydroxyl groups.

e Anomeric Form: The alpha anomer specifies the orientation of the hydroxyl group at the
anomeric carbon (C1).

This unique structure makes D-Oliose a subject of interest in synthetic and medicinal
chemistry. It has been reported to be a component of natural products isolated from
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microorganisms such as Streptomyces argillaceus.[1]

Quantitative Data

While extensive quantitative data for D-Oliose is not readily available in the public domain,
spectroscopic data for closely related derivatives have been reported. The following table
summarizes the 3C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl-2,6-
dideoxy-alpha-D-lyxo-hexopyranoside, the methyl glycoside of D-Oliose. This data is crucial for
the structural verification of synthetic or isolated samples.

Carbon Atom Chemical Shift (ppm)
C1 97.9
C2 34.2
C3 67.5
C4 69.9
C5 65.9
C6 17.5
OCHs 54.9

Table 1: 13C NMR Chemical Shifts of Methyl-2,6-
dideoxy-alpha-D-lyxo-hexopyranoside in CDCls.

Experimental Protocols

A detailed experimental protocol for the synthesis of D-Oliose is not prominently described in
the literature. However, a preparative synthesis for its enantiomer, 2,6-dideoxy-alpha-L-lyxo-
hexose (2-deoxy-alpha-L-fucose), has been published and provides a strong basis for the
synthesis of the D-form. The following protocol is adapted from that synthesis.

Protocol: Synthesis of 2,6-dideoxy-L-lyxo-hexose

This multi-step synthesis starts from a readily available starting material and proceeds through
key intermediates without the need for chromatographic purification.
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Step 1: Synthesis of Methyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-ribo-
hexopyranoside

e Reactants: Methyl 4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside.

e Procedure: The starting material is benzoylated at the 3-position.

Step 2: Synthesis of Methyl 3,4-di-O-benzoyl-6-bromo-2,6-dideoxy-alpha-D-ribo-
hexopyranoside

e Reactant: Product from Step 1.

o Reagent: N-bromosuccinimide (NBS).

e Procedure: The 4,6-O-benzylidene acetal is opened with NBS to introduce a bromine at the
6-position and a benzoyl group at the 4-position. This key intermediate is crucial for
subsequent steps.

Step 3: Reductive Debromination and Epimerization

e Reactant: Product from Step 2.

e Procedure: The 6-bromo group is removed, and the stereochemistry at C4 is inverted to
achieve the lyxo configuration.

Step 4: Deprotection

e Reactant: Product from Step 3.

o Procedure: The benzoyl protecting groups are removed via catalytic transesterification to
yield the methyl glycoside of the target molecule.

Step 5: Hydrolysis

e Reactant: Product from Step 4.

e Procedure: Mild acid hydrolysis cleaves the methyl glycoside to afford the final product, 2,6-
dideoxy-L-lyxo-hexose, which can be crystallized.
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Visualization of Synthetic Workflow

The logical relationship of the synthetic pathway described above can be visualized as a
workflow diagram.
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Caption: Synthetic workflow for 2,6-dideoxy-L-lyxo-hexose.
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Biological Function and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the detailed
biological functions or signaling pathways directly involving D-Oliose. While other rare sugars,
such as D-Allose, have been studied for their roles in processes like insulin signaling, these
findings cannot be extrapolated to D-Oliose without direct experimental evidence. Further
research is required to elucidate the potential biological significance of D-Oliose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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